

A Technical Guide to the Solubility of 2-Hydroxy-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-3,4-dimethoxybenzaldehyde
Cat. No.:	B104142

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-Hydroxy-3,4-dimethoxybenzaldehyde** (CAS No. 19283-70-6). Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's structural properties and their influence on its solubility in various solvent systems. In the absence of extensive published quantitative data, this guide establishes a robust theoretical framework for predicting solubility and presents a detailed, field-proven experimental protocol for its empirical determination. This dual approach of predictive theory and practical methodology provides scientists with the necessary tools to effectively work with this compound in a laboratory or drug development setting.

Introduction to 2-Hydroxy-3,4-dimethoxybenzaldehyde

2-Hydroxy-3,4-dimethoxybenzaldehyde is a substituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group, an aldehyde (-CHO) group, and two methoxy (-OCH₃) groups. The relative positions of these functional groups are critical to its chemical behavior, including its solubility.

The presence of both hydrogen-bond-donating (hydroxyl) and hydrogen-bond-accepting (hydroxyl, methoxy, aldehyde) sites, combined with a nonpolar aromatic ring, results in a molecule with a nuanced solubility profile. Understanding this profile is essential for its application in synthesis, purification, and formulation.

Table 1: Physicochemical Properties of **2-Hydroxy-3,4-dimethoxybenzaldehyde**

Property	Value	Source(s)
CAS Number	19283-70-6	[1] [2] [3]
Molecular Formula	C ₉ H ₁₀ O ₄	[3]
Molecular Weight	182.17 g/mol	
Melting Point	66.0 - 68.0 °C	[3]
Boiling Point	122 °C at 2 Torr	[3]
Canonical SMILES	O=CC1=CC=C(OC)C(OC)=C1 O	[3]
Structure		

Theoretical Solubility Profile: A Structure-Based Rationale

Predicting solubility from molecular structure is a cornerstone of chemical research.[\[4\]](#)[\[5\]](#)[\[6\]](#) The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[\[7\]](#)

The solubility of **2-Hydroxy-3,4-dimethoxybenzaldehyde** is governed by the interplay of its functional groups:

- Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor. This feature strongly suggests solubility in polar protic solvents like water and alcohols.

- **Methoxy Groups (-OCH₃):** These groups are polar aprotic. The oxygen atom can act as a hydrogen bond acceptor. They contribute to polarity but less so than the hydroxyl group.
- **Aldehyde Group (-CHO):** The carbonyl oxygen is a hydrogen bond acceptor, contributing to polarity.
- **Benzene Ring:** The aromatic ring is inherently nonpolar and hydrophobic, which will favor solubility in nonpolar organic solvents.

Prediction by Solvent Class:

- **Polar Protic Solvents (e.g., Water, Ethanol, Methanol):** The presence of the hydroxyl group is expected to confer at least moderate solubility in these solvents through hydrogen bonding. However, the overall nonpolar character of the substituted benzene ring will likely prevent it from being freely soluble in water, a trait seen in similar compounds.^[8] Solubility is expected to be significantly higher in alcohols (like ethanol) compared to water.
- **Polar Aprotic Solvents (e.g., DMSO, Acetone, THF):** These solvents cannot donate hydrogen bonds but can accept them. The compound's multiple hydrogen bond acceptor sites (the oxygens in the -OH, -CHO, and -OCH₃ groups) suggest good solubility in solvents like Dimethyl Sulfoxide (DMSO) and acetone.
- **Nonpolar Solvents (e.g., Hexane, Toluene):** The nonpolar benzene ring will drive solubility in these solvents. However, the polar functional groups will counteract this, likely resulting in limited to moderate solubility.
- **Acidic/Basic Aqueous Solutions:** The phenolic hydroxyl group is weakly acidic. Therefore, the compound's solubility in water is expected to increase significantly in dilute aqueous bases (e.g., 5% NaOH) due to the formation of a more polar, water-soluble sodium phenoxide salt. ^{[9][10]}

Table 2: Predicted Solubility of **2-Hydroxy-3,4-dimethoxybenzaldehyde**

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water	Low to Moderate	Hydrogen bonding from -OH group is offset by the hydrophobic benzene ring.
Ethanol, Methanol	High	"Like dissolves like"; solvent can engage in hydrogen bonding and solvate the nonpolar ring.	
Polar Aprotic	DMSO, DMF, Acetone	High	Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Nonpolar	Hexane, Toluene	Low to Moderate	Solvating the nonpolar ring is favorable, but the polar groups limit miscibility.
Aqueous Base	5% Sodium Hydroxide	High (Reacts)	Deprotonation of the phenolic -OH group forms a highly soluble phenoxide salt.
Aqueous Acid	5% Hydrochloric Acid	Low	No basic functional groups are present to be protonated and increase solubility.

Experimental Protocol for Solubility Determination

Trustworthy protocols must be self-validating. The following procedure integrates qualitative assessment with a quantitative method to provide a comprehensive and reliable measure of solubility. This approach is based on standard laboratory methodologies for organic compounds.^{[9][10][11]}

Materials and Equipment

- **2-Hydroxy-3,4-dimethoxybenzaldehyde** (solute)
- Analytical balance (± 0.1 mg precision)
- Vortex mixer
- Thermostatic shaker or water bath
- Calibrated micropipettes
- HPLC or UV-Vis spectrophotometer
- Class A volumetric flasks and glassware
- Scintillation vials or small test tubes with screw caps
- Syringe filters (0.22 μ m, solvent-compatible)
- Solvents of interest (e.g., water, ethanol, DMSO, hexane)

Workflow for Solubility Testing

The following diagram outlines the logical flow of the experimental procedure, from initial qualitative tests to a rigorous quantitative analysis.

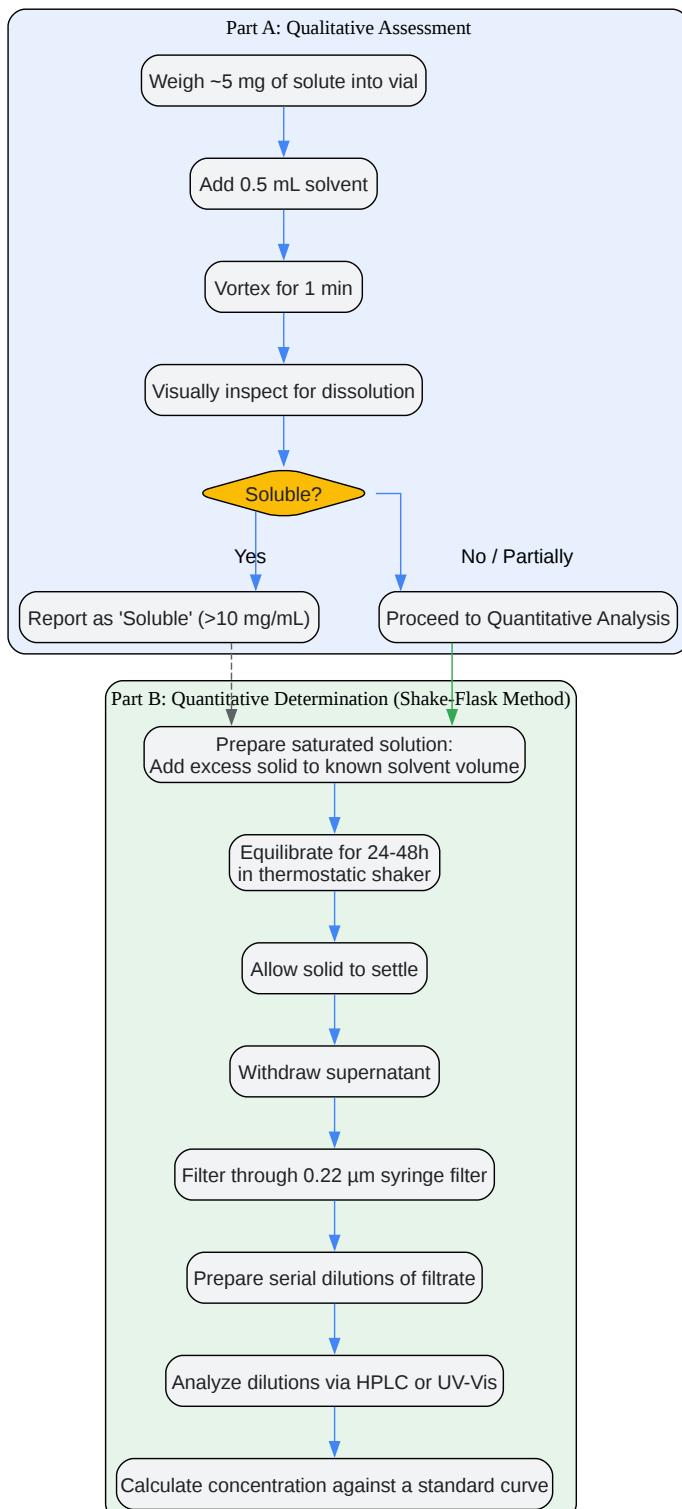
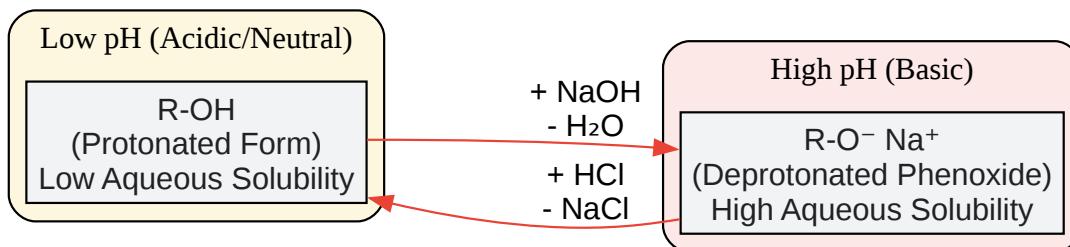



Fig 2. pH-dependent solubility equilibrium.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 19283-70-6|2-Hydroxy-3,4-dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 2-Hydroxy-3,4-dimethoxybenzaldehyde | 19283-70-6 | FH66314 [biosynth.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. chem.ws [chem.ws]
- 8. Veratraldehyde - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. quora.com [quora.com]

- To cite this document: BenchChem. [A Technical Guide to the Solubility of 2-Hydroxy-3,4-dimethoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b104142#2-hydroxy-3-4-dimethoxybenzaldehyde-solubility\]](https://www.benchchem.com/product/b104142#2-hydroxy-3-4-dimethoxybenzaldehyde-solubility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com